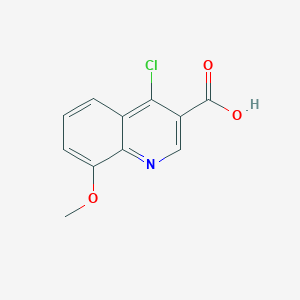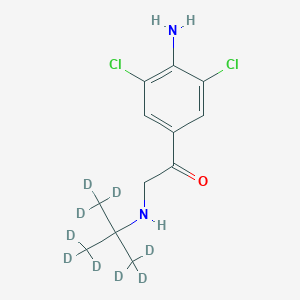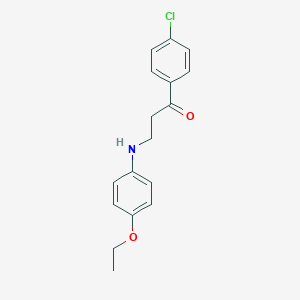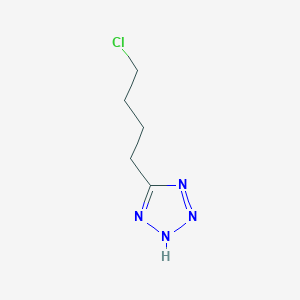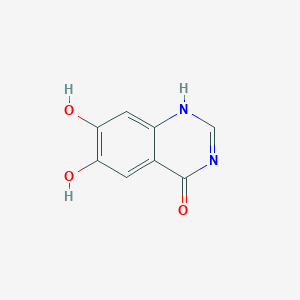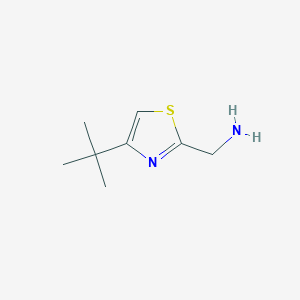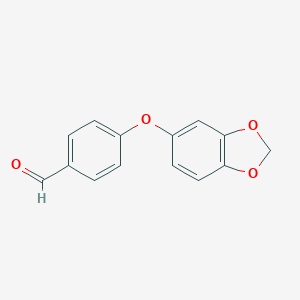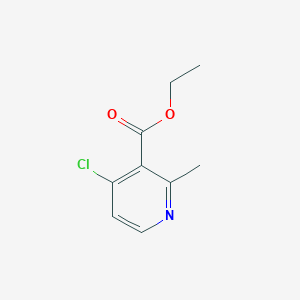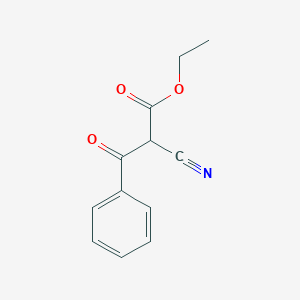![molecular formula C12H14F2O2 B169972 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol CAS No. 165115-73-1](/img/structure/B169972.png)
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol
説明
“2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol” is a chemical compound with the molecular formula C12H14F2O2 . It has a molecular weight of 228.23 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2 . The compound’s structure includes a propenyl group attached to a difluorophenyl group and a propanediol group . Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.23 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .科学的研究の応用
Biotechnological Production and Applications
1,3-Propanediol serves as a significant bioproduct with various industrial applications, primarily derived from glycerol, a byproduct of biodiesel production. Biotechnological routes offer sustainable methods for its production, exploring the use of renewable biomass. This compound is crucial in the synthesis of biodegradable polymers, suggesting a green chemistry approach towards environmental sustainability (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Conversion from Glycerol
The catalytic conversion of glycerol to 1,3-propanediol is an area of intense research, aiming to enhance the competitiveness of 1,3-propanediol in the market. Such studies focus on optimizing process variables and understanding the influence of catalytic materials on the efficiency and selectivity of the conversion process (Alisson Dias da Silva Ruy et al., 2020).
Hydrogenolysis and Aqueous Phase Reforming
Innovations in glycerol hydrogenolysis and aqueous phase reforming towards the production of propanediols highlight the potential for integrating such processes into existing industrial frameworks. These methods are considered for their efficiency and lower energy consumption, proposing alternative pathways for glycerol valorization (Mohamad Razlan Md Radzi et al., 2022).
特性
IUPAC Name |
2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIKRXEOQATPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453909 | |
| Record name | 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165115-73-1 | |
| Record name | 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165115-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165115731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the key intermediate in the synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol?
A1: The key intermediate in the synthesis is 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-malonate diethyl ester. [] This intermediate is then further reacted with a borohydride to obtain the desired product, this compound. []
Q2: What type of reaction is used to form the final product?
A2: The final step of the synthesis involves a reduction reaction. [] 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-malonate diethyl ester is reacted with a borohydride, which acts as a reducing agent, to yield the final product. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



